molecular formula C8H6ClN3O2 B15331999 Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B15331999
M. Wt: 211.60 g/mol
InChI Key: UTINVTIILDUJSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl chloroformate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-7-11-10-4-12(7)3-6(5)9/h2-4H,1H3

InChI Key

UTINVTIILDUJSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NN=CN2C=C1Cl

Origin of Product

United States

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